molecular formula C18H15NO4 B5632727 ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B5632727
M. Wt: 309.3 g/mol
InChI Key: IZGJRVSWDWAPIW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is an organic compound with a complex structure that includes an isoindole core, a carboxylate ester group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the condensation of an appropriate phthalic anhydride derivative with an amine, followed by esterification. One common method involves the reaction of 2-methylphenylamine with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Advanced crystallization techniques, such as slow evaporation or liquid-liquid diffusion, are employed to obtain high-purity crystals suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that further contribute to its biological activity .

Comparison with Similar Compounds

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other isoindole derivatives, such as:

    Phthalimide: Similar structure but lacks the ester group, making it less reactive in certain chemical reactions.

    N-Phenylphthalimide: Contains a phenyl group instead of a methyl-substituted phenyl group, leading to different reactivity and biological activity.

    Ethyl 2-(phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Similar structure but without the methyl group, affecting its steric and electronic properties.

Biological Activity

Ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an isoindole core with a carboxylate ester group and a methyl-substituted phenyl ring. Its molecular formula is C18H15NO4C_{18}H_{15}NO_4, and it has a molecular weight of 309.32 g/mol. The structure can be represented as follows:

Property Value
Molecular FormulaC18H15NO4
Molecular Weight309.32 g/mol
LogP3.9656
Polar Surface Area49.633 Ų
Hydrogen Bond Acceptors7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The isoindole structure allows for binding to enzyme active sites, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that contribute to its biological effects.

Anti-inflammatory Properties

Studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound class. The ability to induce apoptosis in cancer cells through the modulation of signaling pathways has been documented. For instance, analogs have shown effectiveness against various cancer cell lines by disrupting cellular proliferation and promoting cell death.

Analgesic Effects

Preliminary findings suggest that this compound may possess analgesic properties. In animal models, compounds with similar structures have demonstrated significant pain relief effects comparable to established analgesics.

Case Studies and Research Findings

  • Study on Analgesic Activity :
    A study evaluated the analgesic effects of a related compound in mice using thermal exposure tests. The results indicated that the compound significantly increased the pain threshold compared to controls, suggesting potent analgesic activity .
  • Anticancer Activity Assessment :
    In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound could inhibit cell growth effectively. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Mechanism Investigation :
    A recent study explored the anti-inflammatory mechanisms by assessing the inhibition of COX enzymes in vitro. Results showed a dose-dependent inhibition pattern, supporting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-3-23-18(22)12-8-9-13-14(10-12)17(21)19(16(13)20)15-7-5-4-6-11(15)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGJRVSWDWAPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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